molecular formula C6H13NO2S B13167540 (1-Ethylcyclopropyl)methanesulfonamide

(1-Ethylcyclopropyl)methanesulfonamide

Cat. No.: B13167540
M. Wt: 163.24 g/mol
InChI Key: KFNBZDUYANHKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethylcyclopropyl)methanesulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group. This compound is notable for its structural uniqueness, which includes a cyclopropyl ring substituted with an ethyl group and a methanesulfonamide moiety. The molecular formula of this compound is C6H13NO2S, and it has a molecular weight of 163.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylcyclopropyl)methanesulfonamide typically involves the reaction of (1-ethylcyclopropyl)amine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{(1-Ethylcyclopropyl)amine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1-Ethylcyclopropyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides.

Scientific Research Applications

(1-Ethylcyclopropyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1-Ethylcyclopropyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

    Methanesulfonamide: A simpler compound with a similar sulfonamide group.

    Sulfanilamide: An early sulfonamide antibiotic with a different structural framework.

    Sulfamethoxazole: A widely used antibiotic with a sulfonamide group.

Uniqueness: (1-Ethylcyclopropyl)methanesulfonamide is unique due to its cyclopropyl ring and ethyl substitution, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

(1-ethylcyclopropyl)methanesulfonamide

InChI

InChI=1S/C6H13NO2S/c1-2-6(3-4-6)5-10(7,8)9/h2-5H2,1H3,(H2,7,8,9)

InChI Key

KFNBZDUYANHKHG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1)CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.